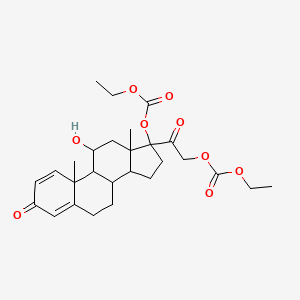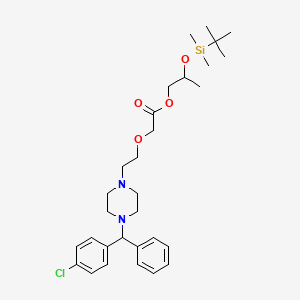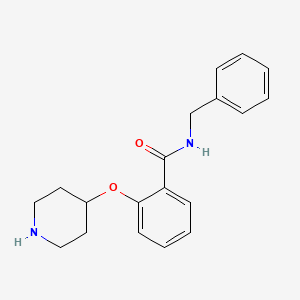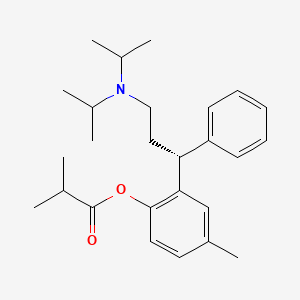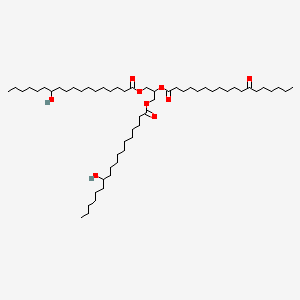
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol is a complex lipid molecule derived from stearic acid derivatives. This compound is characterized by the presence of hydroxyl and oxo functional groups attached to the stearoyl chains, which are esterified to a glycerol backbone. The unique structure of this compound makes it an interesting subject for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol typically involves the esterification of glycerol with 12-hydroxystearic acid and 12-oxostearic acid. The process begins with the preparation of 12-hydroxystearic acid from castor oil through hydrogenation and subsequent saponification . The 12-oxostearic acid can be synthesized by the oxidation of 12-hydroxystearic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
The esterification reaction is carried out under acidic or basic conditions, often using catalysts like sulfuric acid or sodium hydroxide. The reaction mixture is heated to facilitate the formation of ester bonds between the glycerol and the fatty acids .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation and saponification processes to obtain the necessary fatty acids. The esterification is then performed in large reactors with precise control over temperature and pH to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to release the fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products
Oxidation: Formation of 12-oxostearic acid and other oxidized derivatives.
Reduction: Formation of 12-hydroxystearic acid and other reduced derivatives.
Substitution: Release of free fatty acids and glycerol.
科学研究应用
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable lubricants, cosmetics, and food additives.
作用机制
The mechanism of action of Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol involves its interaction with cell membranes and enzymes. The hydroxyl and oxo groups can participate in hydrogen bonding and other interactions, affecting the fluidity and permeability of cell membranes. Additionally, the compound can be metabolized by lipases and other enzymes, leading to the release of bioactive fatty acids that can modulate various biochemical pathways .
相似化合物的比较
Similar Compounds
12-Hydroxystearic acid: A precursor to Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol, used in similar applications.
12-Oxostearic acid: Another precursor, also used in the synthesis of complex lipids.
Glycerol monoesters: Simpler analogs with one fatty acid chain, used in food and cosmetic industries.
Uniqueness
This compound is unique due to its combination of hydroxyl and oxo functional groups, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
属性
分子式 |
C57H108O9 |
|---|---|
分子量 |
937.5 g/mol |
IUPAC 名称 |
[3-(12-hydroxyoctadecanoyloxy)-2-(12-oxooctadecanoyloxy)propyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C57H108O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-52,54,58-59H,4-50H2,1-3H3 |
InChI 键 |
MHJMJISSZWUNRD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)OC(=O)CCCCCCCCCCC(=O)CCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


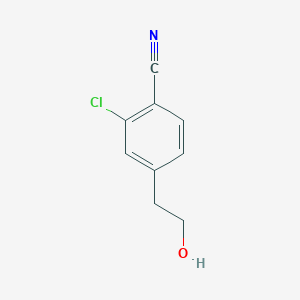
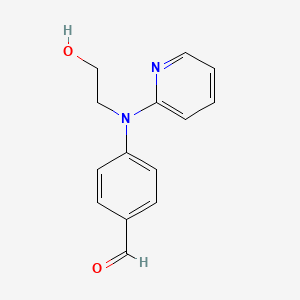
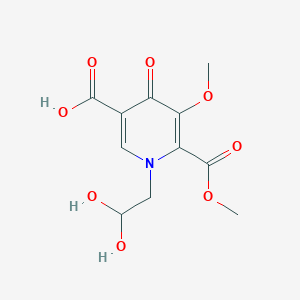
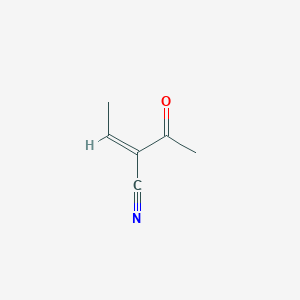
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)
![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
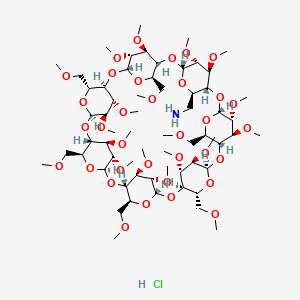
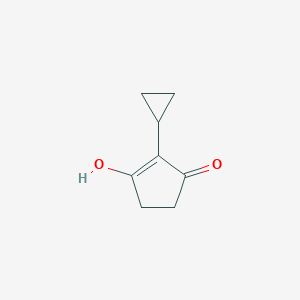
![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)
